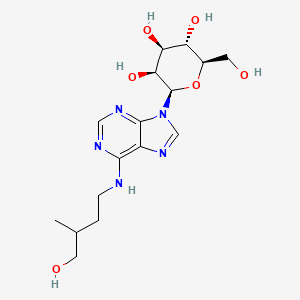
Dihydrozeatin 9-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrozeatin 9-Glucoside is a compound belonging to the class of cytokinins, which are plant hormones that promote cell division and growth. This compound is a glycosylated form of dihydrozeatin, where a glucose molecule is attached to the nitrogen at position 9 of the purine ring. Cytokinins like this compound play crucial roles in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Dihydrozeatin 9-Glucoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on cytokinin activity.
Biology: It is used to investigate the role of cytokinins in plant growth and development, as well as their interactions with other plant hormones.
Medicine: Research is ongoing to explore the potential therapeutic applications of cytokinins, including this compound, in promoting cell growth and regeneration.
Mécanisme D'action
Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrozeatin: The non-glycosylated form of dihydrozeatin 9-Glucoside, which also acts as a cytokinin but with different activity and stability.
Trans-Zeatin: Another cytokinin with a similar structure but different biological activity and receptor affinity.
Isopentenyladenine: A cytokinin with a different side chain but similar overall function in promoting cell division and growth.
Uniqueness
This compound is unique due to its glycosylation, which affects its stability, solubility, and activity compared to other cytokinins. This modification can influence its transport within the plant and its interaction with cytokinin receptors, making it a valuable compound for studying the effects of glycosylation on cytokinin function .
Propriétés
Formule moléculaire |
C16H25N5O6 |
|---|---|
Poids moléculaire |
383.40 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1 |
Clé InChI |
DRPMMLWYLAPTPK-NQQPWZSVSA-N |
SMILES isomérique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
SMILES canonique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


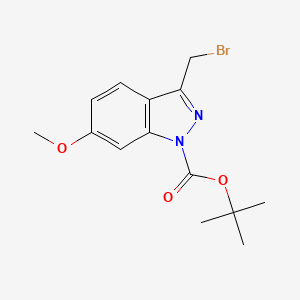
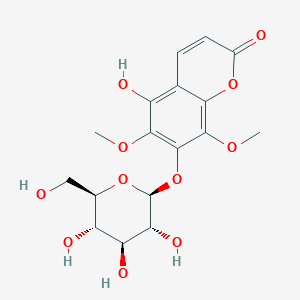
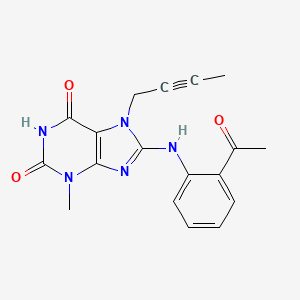
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
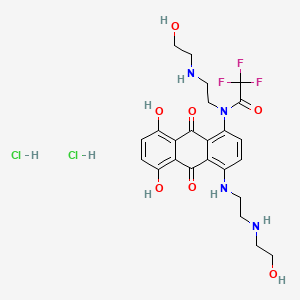
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
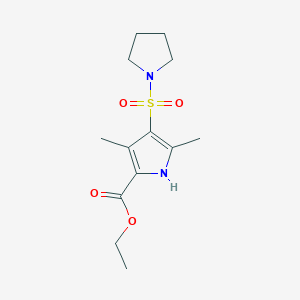

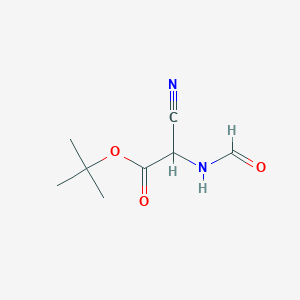

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

